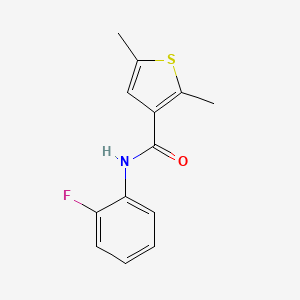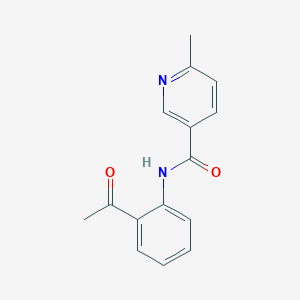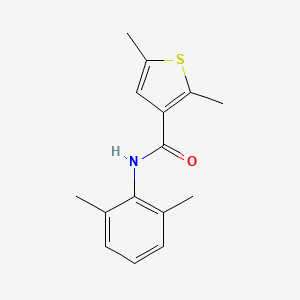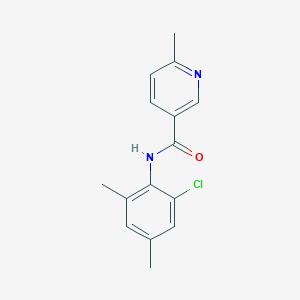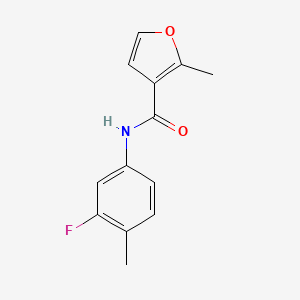
N-(3-fluoro-4-methylphenyl)-2-methylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-4-methylphenyl)-2-methylfuran-3-carboxamide, also known as FMF-3-CA, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of furan derivatives and has been found to have potential therapeutic applications due to its unique properties.
作用機序
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-methylfuran-3-carboxamide is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. This compound inhibits the phosphorylation and degradation of inhibitor of kappa B (IκB)α, which leads to the inhibition of NF-κB activation and subsequent downregulation of pro-inflammatory cytokines and cancer-related genes.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO) in LPS-stimulated macrophages. It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the production of ROS and NO. Moreover, it has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the cleavage of cellular proteins and DNA fragmentation.
実験室実験の利点と制限
N-(3-fluoro-4-methylphenyl)-2-methylfuran-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical structure is well characterized. Moreover, it has been found to be stable under various conditions and has a long shelf-life. However, there are also some limitations to its use in lab experiments. It has low solubility in water, which may limit its use in aqueous systems. Moreover, its mechanism of action is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research of N-(3-fluoro-4-methylphenyl)-2-methylfuran-3-carboxamide. One potential direction is to investigate its use in combination with other anti-cancer drugs to enhance its efficacy. Moreover, its use in animal models of inflammation and cancer should be explored to determine its in vivo efficacy and safety. Additionally, the development of more potent and selective analogs of this compound should be pursued to improve its therapeutic potential. Finally, the identification of its molecular target and mechanism of action should be further investigated to gain a better understanding of its biological effects.
合成法
The synthesis of N-(3-fluoro-4-methylphenyl)-2-methylfuran-3-carboxamide involves the reaction of 3-fluoro-4-methylphenylamine with 2-methylfuran-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
N-(3-fluoro-4-methylphenyl)-2-methylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. Moreover, it has been found to inhibit the proliferation of cancer cells such as A549 lung cancer cells and MCF-7 breast cancer cells.
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-8-3-4-10(7-12(8)14)15-13(16)11-5-6-17-9(11)2/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAXKWCMTZYOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(OC=C2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

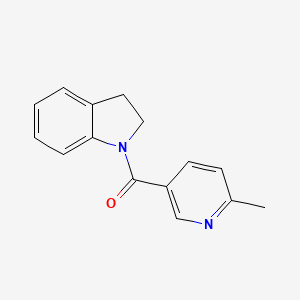
![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)
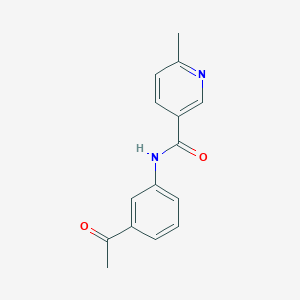
![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)
![N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457974.png)
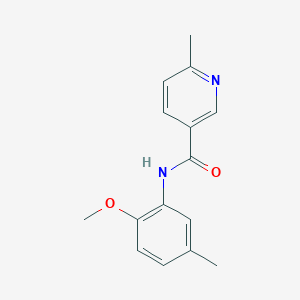
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7457980.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)
![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)
